molecular formula C5H10ClNO2S B1457436 (R)-Thiomorpholine-3-carboxylic acid hydrochloride CAS No. 67362-31-6

(R)-Thiomorpholine-3-carboxylic acid hydrochloride

Cat. No.: B1457436
CAS No.: 67362-31-6
M. Wt: 183.66 g/mol
InChI Key: MDEBHEMVODXCAC-WCCKRBBISA-N
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Description

®-Thiomorpholine-3-carboxylic acid hydrochloride is a chemical compound that belongs to the class of thiomorpholines Thiomorpholines are heterocyclic compounds containing a sulfur atom and a nitrogen atom in a six-membered ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-Thiomorpholine-3-carboxylic acid hydrochloride typically involves the reaction of thiomorpholine with a carboxylating agent under specific conditions. One common method is the reaction of thiomorpholine with chloroacetic acid in the presence of a base, followed by acidification to obtain the hydrochloride salt. The reaction conditions often include:

    Temperature: Moderate temperatures (e.g., 50-70°C)

    Solvent: Aqueous or organic solvents such as ethanol or methanol

    Catalyst: Basic catalysts like sodium hydroxide or potassium carbonate

Industrial Production Methods

In industrial settings, the production of ®-Thiomorpholine-3-carboxylic acid hydrochloride may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability.

Chemical Reactions Analysis

Types of Reactions

®-Thiomorpholine-3-carboxylic acid hydrochloride can undergo various chemical reactions, including:

    Oxidation: The sulfur atom in the thiomorpholine ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The carboxylic acid group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.

    Substitution: The hydrochloride salt can participate in nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.

    Substitution: Nucleophiles like sodium azide or potassium cyanide in polar solvents.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Thiomorpholine-3-methanol.

    Substitution: Thiomorpholine derivatives with various functional groups.

Scientific Research Applications

®-Thiomorpholine-3-carboxylic acid hydrochloride has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms and protein interactions.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial properties.

    Industry: Utilized in the development of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of ®-Thiomorpholine-3-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can act as an inhibitor or modulator of enzymes by binding to their active sites. The pathways involved may include:

    Enzyme inhibition: Blocking the activity of enzymes involved in metabolic pathways.

    Protein interactions: Modulating protein-protein interactions to alter cellular functions.

Comparison with Similar Compounds

Similar Compounds

    Thiomorpholine: The parent compound without the carboxylic acid group.

    Thiomorpholine-4-carboxylic acid: A similar compound with the carboxylic acid group at a different position.

    Morpholine: A structurally related compound with an oxygen atom instead of sulfur.

Uniqueness

®-Thiomorpholine-3-carboxylic acid hydrochloride is unique due to the presence of both the thiomorpholine ring and the carboxylic acid group, which confer specific chemical reactivity and biological activity. Its hydrochloride salt form enhances its solubility and stability, making it suitable for various applications.

Properties

IUPAC Name

(3R)-thiomorpholine-3-carboxylic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO2S.ClH/c7-5(8)4-3-9-2-1-6-4;/h4,6H,1-3H2,(H,7,8);1H/t4-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDEBHEMVODXCAC-WCCKRBBISA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCC(N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CSC[C@H](N1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10ClNO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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